Gingerenone B

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and study of chemical compounds derived from natural sources. Gingerenone B is classified as a linear diarylheptanoid, a class of organic compounds characterized by an open heptane (B126788) chain linking two aromatic rings. hmdb.cafoodb.ca These compounds are secondary metabolites, which are not essential for the primary metabolic processes of an organism but often play a role in defense or signaling. hmdb.ca The study of such compounds is crucial for discovering new therapeutic agents and understanding the complex chemical interactions in nature.

Overview of Diarylheptanoids from Zingiber officinale

The rhizomes of ginger (Zingiber officinale) are a rich source of various bioactive compounds, including gingerols, shogaols, and a diverse array of diarylheptanoids. acs.orgnih.govsci-hub.se Diarylheptanoids from ginger have attracted significant attention for their structural diversity and potential pharmacological effects. rsc.org Numerous studies have led to the isolation and identification of a large number of these compounds from ginger, which is considered one of the most significant natural producers of diarylheptanoids. nih.govsci-hub.se These compounds are major contributors to the plant's chemical profile and are believed to be responsible for many of its traditional uses. nih.govrsc.org

Historical Perspective of this compound Discovery and Initial Characterization

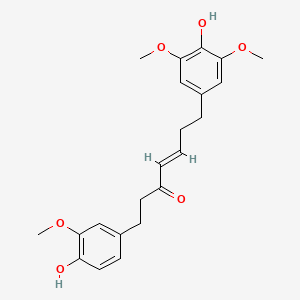

This compound was first isolated from the rhizomes of Zingiber officinale. Its discovery was part of broader investigations into the chemical constituents of ginger. auctoresonline.org The initial characterization of this compound involved spectroscopic methods to determine its chemical structure. It was identified as (4E)-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one. hmdb.ca This structure places it within the diarylheptanoid family, specifically as an enone and a member of the guaiacols. Early research focused on its isolation and structural elucidation, laying the groundwork for future studies into its biological activities.

Significance of this compound in Contemporary Phytochemical Research

In recent years, this compound, along with its counterparts like Gingerenone A and C, has become a focal point in phytochemical research. researchgate.net Its presence in a common spice like ginger makes it a potential biomarker for the consumption of this food. hmdb.cafoodb.ca Contemporary research is exploring the biological activities of these compounds. For instance, in silico studies have suggested that this compound, along with Gingerenone A and C, may act as potential inhibitors of proteins involved in the capsule synthesis of Streptococcus pneumoniae. researchgate.net Such findings highlight the importance of natural products like this compound in the search for new therapeutic leads. biosynth.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C22H26O6 |

| IUPAC Name | (4E)-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one |

| Molecular Weight | 386.4382 g/mol |

| Monoisotopic Mass | 386.172938564 Da |

| Class | Linear Diarylheptanoid |

| Source | Zingiber officinale (Ginger) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

128700-98-1 |

|---|---|

Molecular Formula |

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(E)-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one |

InChI |

InChI=1S/C22H26O6/c1-26-19-12-15(9-11-18(19)24)8-10-17(23)7-5-4-6-16-13-20(27-2)22(25)21(14-16)28-3/h5,7,9,11-14,24-25H,4,6,8,10H2,1-3H3/b7-5+ |

InChI Key |

BGYDJLLXKGVQBP-FNORWQNLSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of Gingerenone B

Elucidation of Precursor Molecules

The biosynthesis of diarylheptanoids, including Gingerenone B, originates from common precursor molecules derived from the phenylpropanoid and polyketide pathways. The primary building blocks are two cinnamate (B1238496) units, which are coupled with a malonate via acetyl-CoA. mdpi.com In a process analogous to curcumin (B1669340) biosynthesis, it is plausible that molecules such as p-Coumaroyl-CoA and feruloyl-CoA serve as key starter units. pnas.org These precursors undergo a series of enzymatic reactions to form the characteristic C6-C7-C6 diarylheptanoid scaffold. pnas.org

Enzymatic Steps in Diarylheptanoid Biosynthesis

The formation of the diarylheptanoid structure is a complex process involving several key enzymes. Plant-specific type III polyketide synthases (PKSs) play a crucial role in this pathway. pnas.org For instance, curcuminoid synthase (CUS) from Oryza sativa catalyzes the condensation of two molecules of 4-coumaroyl-CoA with one molecule of malonyl-CoA to create the diarylheptanoid scaffold of bisdemethoxycurcumin. pnas.org This "one-pot" reaction involves the initial formation of a diketide, followed by a decarboxylative condensation with a second coumaroyl-CoA molecule. pnas.org It is proposed that a similar enzymatic cascade, likely involving specific PKSs, is responsible for the biosynthesis of this compound in Zingiber officinale.

Potential Role of Specific Enzymes in this compound Formation

While the precise enzymes directly responsible for this compound formation are not yet fully elucidated, the involvement of specific types of PKSs is strongly indicated. In the biosynthesis of curcuminoids, two key enzymes, diketide-CoA synthase (DCS) and curcumin synthase (CURS), are involved in the condensation of feruloyl-CoA and malonyl-CoA. pnas.org It is highly probable that homologous enzymes in ginger catalyze the specific steps leading to this compound. The structural differences between various diarylheptanoids, such as Gingerenone A and B, likely arise from the substrate specificity of these enzymes and subsequent modifications like methylation. researchgate.netresearchgate.net

Variations in Biosynthesis Across Zingiber officinale Varieties and Growth Conditions

The concentration and composition of bioactive compounds in ginger, including this compound, are influenced by factors such as the cultivar, maturation state, and environmental conditions. frontiersin.org Different ginger varieties, for instance, exhibit variations in the size and color of their rhizomes, which can correlate with differences in their phytochemical profiles. researchgate.net The biosynthesis of phenolic compounds like this compound can also be affected by processing methods such as thermal drying and long-term storage. frontiersin.org These factors can lead to chemical transformations, for example, the conversion of gingerols to shogaols, and likely influence the yield of this compound. frontiersin.orgnih.gov

Natural Isolation Methodologies for this compound

The isolation of this compound from its natural source, primarily the rhizomes of Zingiber officinale, involves a multi-step process of extraction and purification. rsc.org

Extraction Techniques from Plant Material

The initial step involves the extraction of bioactive compounds from dried and powdered ginger rhizomes. rsc.orgupb.ro Common methods utilize solvents of varying polarities. For instance, dried rhizomes can be repeatedly soaked in methanol (B129727) or extracted with 70% ethanol (B145695). rsc.orgnih.gov Other techniques include partitioning with butanol or using a sequence of solvents like petroleum ether and ethyl acetate (B1210297) to separate compounds based on their polarity. rsc.orgphcog.com More modern and green extraction techniques, such as ultrasound-assisted extraction (UAE) with natural deep eutectic solvents (NaDESs), are also being explored. upb.romdpi.com

Chromatographic Purification Strategies

Following crude extraction, a series of chromatographic techniques are employed to isolate and purify this compound. phcog.com Column chromatography is a common initial purification step, using stationary phases like silica (B1680970) gel or Sephadex LH-20. phcog.com The fractions collected are then often subjected to further purification using High-Performance Liquid Chromatography (HPLC), particularly preparative and semi-preparative HPLC with a C18 reverse-phase column. phcog.com Gradient elution, for instance with an acetonitrile-water mobile phase, is often used to achieve better separation of the various diarylheptanoids present in the extract. phcog.com The purity and structure of the isolated this compound are then confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table of Extraction and Purification Methods for this compound and Related Diarylheptanoids

| Step | Technique | Details | Reference(s) |

|---|---|---|---|

| Extraction | Solvent Extraction | Repeated soaking in methanol or extraction with 70% ethanol. | rsc.orgnih.gov |

| Solvent Partitioning | Use of butanol, or petroleum ether followed by ethyl acetate. | rsc.orgphcog.com | |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance extraction efficiency, often with green solvents like NaDESs. | upb.romdpi.com | |

| Purification | Column Chromatography | Using stationary phases like silica gel or Sephadex LH-20 to separate fractions. | phcog.com |

| Preparative/Semi-preparative HPLC | High-Performance Liquid Chromatography with a C18 reverse-phase column for final purification. | phcog.com | |

| Analysis | LC-MS | Liquid Chromatography-Mass Spectrometry for structural confirmation and purity assessment. | nih.gov |

Synthetic Chemistry of Gingerenone B and Its Analogues

Total Synthesis Approaches for Gingerenone B

Key Reaction Pathways and Stereoselectivity Control

The synthesis of diarylheptanoids like this compound would likely involve key transformations such as aldol (B89426) condensations, Wittig reactions, and various reduction and oxidation steps to construct the characteristic heptane (B126788) chain and introduce the desired functional groups. savemyexams.comlibretexts.org For example, the synthesis of Gingerenone A involved a Claisen-Schmidt condensation. Stereoselectivity, particularly for diarylheptanoids with chiral centers, is a critical aspect. Methods to control stereochemistry could include the use of chiral catalysts, auxiliaries, or stereoselective reducing agents. While specific details for this compound are scarce, the synthesis of related compounds often relies on established stereocontrolled methodologies. researchgate.net

Semi-Synthetic Modifications of this compound

Semi-synthesis, which involves the chemical modification of a naturally isolated compound, is a common strategy to produce derivatives for biological evaluation.

Derivatization Strategies for Enhanced Biological Probing

Starting with this compound isolated from natural sources, various functional groups on the molecule can be modified. For instance, the phenolic hydroxyl groups are common sites for derivatization, such as through esterification or etherification, to explore the impact of these modifications on biological activity. These derivatives can serve as probes to understand the compound's mechanism of action.

Synthesis of Structure-Activity Relationship (SAR) Probes

The synthesis of a series of structurally related analogs is crucial for establishing structure-activity relationships (SAR). This involves systematically altering different parts of the this compound scaffold, such as the length and saturation of the heptane chain or the substitution pattern on the aromatic rings. For example, the reduction of the enone functionality or modification of the methoxy (B1213986) and hydroxy groups on the phenyl rings would provide valuable insights into which structural features are essential for its biological effects. The synthesis of analogs of the related compound hirsutenone (B1673254) has been explored for its effects on adipogenesis. researchgate.net

Development of Novel this compound Analogues

The development of novel analogues extends beyond simple derivatization and SAR studies. It can involve more significant structural changes, such as replacing the heptane linker with other functionalities or introducing different aromatic systems. The goal is to design and synthesize new compounds with potentially improved potency, selectivity, or pharmacokinetic properties. While specific examples of novel this compound analogue development are not extensively documented, the general principles of medicinal chemistry and synthetic organic chemistry would guide these efforts. bibliotekanauki.pl

Design Principles for New Chemical Entities

The design of new chemical entities based on the this compound scaffold is rooted in structure-activity relationship (SAR) studies. The core structure of this compound, a linear diarylheptanoid, offers multiple points for chemical modification to explore and optimize biological activity. foodb.cahmdb.ca The primary goal is to synthesize analogues that may exhibit enhanced or more specific effects compared to the parent compound.

Key design principles often revolve around modifying specific functional groups within the diarylheptanoid framework:

Aromatic Ring Substitution: A common strategy involves altering the substituents on the two aromatic rings. frontiersin.org For instance, adding or modifying the number and position of hydroxyl and methoxy groups can significantly influence the molecule's properties. frontiersin.org The inclusion of catechol or pyrogallol (B1678534) moieties on the aryl rings has been explored to enhance certain biological activities. frontiersin.org Introducing various electron-donating or electron-withdrawing groups is another approach to systematically probe the electronic requirements for activity. frontiersin.org

Heptane Chain Modification: The seven-carbon chain connecting the two aryl groups is another critical target for modification. Alterations to the α,β-unsaturated ketone system, a prominent feature of this compound, are a key focus of analogue design. Strategies include the reduction of the double bond to create a saturated chain or the introduction of different functional groups along the chain. frontiersin.org

Scaffold Variation: While this compound is a linear diarylheptanoid, related research explores the synthesis of cyclic diarylheptanoids. nih.govuni-regensburg.de These include meta,para-bridged diphenyl ether types and meta,meta-bridged biphenyls, which impose conformational constraints on the molecule that can lead to different biological profiles. uni-regensburg.de The creation of macrocyclic derivatives through intramolecular reactions is another advanced design principle aimed at exploring novel chemical space. nih.gov

The systematic synthesis and subsequent screening of these analogues allow researchers to build robust SAR models. These models help in identifying the key structural features—the pharmacophore—responsible for the desired biological effects and guide the design of future generations of compounds with improved properties.

Synthetic Routes to Unique Diarylheptanoid Scaffolds

The construction of the diarylheptanoid scaffold, the core structure of this compound and its analogues, can be achieved through various synthetic methodologies. These routes often involve the sequential or convergent assembly of the C7 chain and its attachment to the two aromatic rings.

One common strategy begins with appropriately substituted benzaldehydes, which serve as the building blocks for the aromatic portions of the diarylheptanoid. A multi-step synthesis can be employed, as illustrated in the formation of certain diarylheptanoid derivatives:

Wittig Olefination: An initial step can involve a Wittig reaction between a substituted aromatic aldehyde and a phosphorane, such as 1-(triphenylphosphoranylidene)propan-2-one, to extend the carbon chain. frontiersin.org

Hydrogenation: The resulting product can then undergo catalytic hydrogenation, for example using palladium on carbon (Pd-C), to saturate a double bond and form a key intermediate. frontiersin.org

Aldol Condensation: The final diarylheptanoid scaffold is then constructed via an Aldol condensation of the intermediate with a second, different substituted benzaldehyde. frontiersin.org This sequence allows for the synthesis of unsymmetrical diarylheptanoids.

Another established route for synthesizing diarylheptanoids like Gingerenone C involves starting with vanillin (B372448) and 4-hydroxybenzaldehyde. researchgate.net This highlights the use of readily available phenylpropanoid precursors. The synthesis of zingerone (B1684294), a related compound, is achieved through the Aldol condensation of vanillin and acetone, followed by catalytic hydrogenation, demonstrating a fundamental approach to building part of the heptanoid chain attached to a single aromatic ring. wikipedia.org

More complex diarylheptanoid structures, such as those containing additional stereocenters or rings, require more sophisticated synthetic strategies. For example, the stereoselective synthesis of yashabushidiols, a class of diarylheptanoids, has been accomplished using sugars like D-mannitol or D-glucose as chiral starting materials. nih.gov These syntheses involve multiple steps to build the chiral heptane chain before attaching the aromatic rings via methods like nucleophilic addition or Wittig reactions. nih.gov

Furthermore, modern coupling reactions have been applied to the synthesis of these scaffolds. A Suzuki coupling reaction has been utilized to efficiently construct diarylheptanoids that feature a 1,4-pentadiene (B1346968) unit within the C7 chain. researchgate.net The versatility of these synthetic routes allows chemists to generate a wide diversity of diarylheptanoid structures for further investigation. frontiersin.orgnih.gov

Advanced Structural Analysis and Structure Activity Relationships Sar of Gingerenone B

Spectroscopic Characterization for Structural Elucidation in Research Contexts

The unambiguous determination of Gingerenone B's structure and that of its synthetic or naturally occurring analogues relies on a combination of modern spectroscopic methods. These techniques provide detailed information on the connectivity, chemical environment, and stereochemistry of the molecule.

The ¹H-NMR spectrum would feature signals corresponding to two distinct aromatic systems: a 4-hydroxy-3-methoxyphenyl group and a 4-hydroxy-3,5-dimethoxyphenyl group. Additionally, signals for the α,β-unsaturated ketone system within the heptane (B126788) chain (a trans-substituted double bond) and the adjacent methylene (B1212753) protons would be present. haui.edu.vn The ¹³C-NMR spectrum is expected to show characteristic signals for a ketone carbonyl carbon (around δC 200-210), multiple sp² carbons of the aromatic rings and the double bond, sp³ carbons of the heptane chain, and the methoxy (B1213986) carbons. haui.edu.vnnih.gov The analysis of complex analogues is accomplished using 2D NMR techniques such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analogue (Data compiled from published spectra of analogous diarylheptanoids) haui.edu.vnnih.gov

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm, J in Hz) |

| 1 | ~45.6 | ~2.85 (t, 7.5) |

| 2 | ~29.8 | ~2.75 (t, 7.5) |

| 3 | ~211.0 | - |

| 4 | ~130.5 | ~6.10 (d, 15.8) |

| 5 | ~148.0 | ~6.85 (dt, 15.8, 6.9) |

| 6 | ~32.5 | ~2.50 (q, 7.2) |

| 7 | ~29.0 | ~2.70 (t, 7.6) |

| 1' | ~133.0 | - |

| 2' | ~111.5 | ~6.80 (d, 1.8) |

| 3' | ~146.5 | - |

| 4' | ~144.0 | - |

| 5' | ~114.5 | ~6.70 (d, 8.0) |

| 6' | ~120.0 | ~6.68 (dd, 8.0, 1.8) |

| 3'-OCH₃ | ~56.0 | ~3.85 (s) |

| 1'' | ~132.8 | - |

| 2'', 6'' | ~106.5 | ~6.40 (s) |

| 3'', 5'' | ~147.2 | - |

| 4'' | ~135.0 | - |

| 3'', 5''-OCH₃ | ~56.4 | ~3.83 (s) |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HR-ESI-MS) establishes the molecular formula. For this compound (C₂₂H₂₆O₆), the protonated molecule [M+H]⁺ is observed at an m/z of approximately 387.1729. nih.gov

Tandem mass spectrometry (MS/MS) of the parent ion reveals characteristic fragmentation patterns. This compound and its derivatives, like other gingerols and shogaols, exhibit predictable cleavages. nih.govnih.gov Common fragmentation pathways involve the cleavage of the heptane chain, particularly bonds adjacent to the carbonyl group and the aromatic rings, leading to the formation of specific product ions. researchgate.net

Table 2: Observed Mass Spectrometry Fragmentation for this compound nih.gov

| Ion | m/z (Positive Mode) | m/z (Negative Mode) | Putative Fragment Identity |

| [M+H]⁺ / [M-H]⁻ | 387.1729 | 385.1603 | Molecular Ion |

| Fragment 1 | 247.1316 | - | Loss of 4-hydroxy-3,5-dimethoxyphenyl ethyl moiety |

| Fragment 2 | 193.0848 | - | Ion related to the 4-hydroxy-3,5-dimethoxyphenyl group |

| Fragment 3 | 167.0692 | 223.0609 | Ion related to the 4-hydroxy-3-methoxyphenyl group |

| Fragment 4 | 137.0592 | - | Tropylium ion from the 4-hydroxy-3-methoxyphenyl moiety |

| Fragment 5 | - | 341.1071 | Loss of CO₂ from deprotonated molecule |

While this compound itself is achiral due to the plane of symmetry conferred by the trans double bond, many of its natural and synthetic analogues are chiral. Determining the absolute configuration of these chiral diarylheptanoids is crucial, as stereochemistry often dictates biological activity. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-empirical tool for this purpose. researchgate.netmdpi.com

The method involves comparing the experimental ECD spectrum of a chiral analogue with spectra simulated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). rsc.orgacs.org A good match between the experimental and calculated spectrum for a specific stereoisomer allows for the unambiguous assignment of its absolute configuration. frontiersin.org This approach has been successfully applied to determine the stereochemistry of various complex diarylheptanoids, resolving inconsistencies that can arise from comparing optical rotation data of structurally different molecules. nih.govresearchgate.net For new chiral derivatives of this compound, ECD analysis combined with DFT calculations would be the method of choice for stereochemical elucidation. researchgate.net

Mass Spectrometry (MS) Fragmentation Analysis for Derivates

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional conformation and dynamic behavior of this compound is essential for explaining its interaction with biological targets. Molecular dynamics (MD) simulations provide computational insights into how the molecule behaves over time, particularly when bound to a protein. plos.orgnih.gov

Studies have employed MD simulations to investigate the binding of this compound to various enzymes. For instance, 100-nanosecond simulations of this compound complexed with aldose reductase (AR) were performed to observe the adaptation of the binding site to the ligand. plos.org The stability of the protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms. In simulations with AR, the RMSD for the complex stabilized at under 2 Å, indicating a stable conformation. plos.org Similar MD simulations have been used to study the interactions of this compound and its analogues with proteins from Streptococcus pneumoniae, revealing stable binding within the active sites. researchgate.net These simulations show that interactions such as hydrogen bonds and π-π stacking with key amino acid residues are consistently maintained, and can even lead to an improvement in the binding score over time due to favorable conformational adjustments. plos.orgnih.gov

Table 3: Summary of Molecular Dynamics (MD) Simulation Studies on this compound

| Target Protein | Simulation Time | Key Findings | Reference |

| Aldose Reductase (AR) | 100 ns | Stable protein conformation (RMSD < 2 Å); sustained H-bonds and π-π interactions with His110 and Trp111; improved binding score after simulation. | plos.org |

| CpsB, CpsD (S. pneumoniae) | Not specified | High binding affinity; stable RMSD for the protein-ligand complex, indicating potential as an inhibitor. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. For this compound and other diarylheptanoids, SAR studies investigate how modifications to the aromatic rings or the heptane chain alter their activity. nih.gov

Research on various diarylheptanoids has provided key insights. For example, studies on the anti-emetic properties of 19 different diarylheptanoids and their analogues revealed that the presence and nature of hydroxyl and methoxy groups on the phenyl rings are critical for activity. nih.gov Similarly, investigations into the anti-tumor activity of numerous diarylheptanoid analogues from Zingiber officinale showed that subtle structural changes significantly impact cytotoxicity against different cancer cell lines. nih.govrsc.org For this compound, a robust SAR study would involve the synthesis of derivatives with modifications to the phenolic hydroxyl groups (e.g., through methylation or esterification) and the α,β-unsaturated ketone system (e.g., through reduction or addition reactions) to probe their importance.

Table 4: General Structure-Activity Relationships for Diarylheptanoids

| Molecular Feature | Modification | Impact on Activity | Reference |

| Aromatic Ring Substituents | Varying number/position of -OH and -OCH₃ groups | Critically influences anti-emetic and anti-tumor activities. | rsc.orgnih.gov |

| Heptane Chain | Saturation of double bond | Can increase or decrease activity depending on the target. | |

| Heptane Chain | Presence of ketone/hydroxyl groups | Essential for certain activities; reduction of ketone can alter biological profile. | nih.gov |

| Overall Lipophilicity | Lengthening or shortening the chain | Affects cell permeability and can modulate activity. |

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that allows it to interact with a specific biological target. Based on molecular docking, MD simulations, and SAR studies, several key pharmacophoric features of this compound can be identified. plos.orgresearchgate.net

The phenolic hydroxyl groups on both aromatic rings are critical, acting as hydrogen bond donors and acceptors. plos.org The α,β-unsaturated ketone is another vital feature, functioning as a Michael acceptor, which can potentially form covalent bonds with nucleophilic residues (like cysteine) in a target protein. The two aromatic rings provide a scaffold for hydrophobic and π-π stacking interactions within a binding pocket. plos.org Finally, the methoxy groups contribute to the electronic properties and binding specificity. nih.gov A typical pharmacophore model for this compound would include hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions, whose spatial arrangement is crucial for potent biological activity. japsonline.comresearchgate.net

Impact of Functional Group Modifications on Biological Activities

While comprehensive studies on the synthetic modification of this compound are limited, the broader class of diarylheptanoids provides significant insights into how changes in functional groups can influence biological activity. The structure of this compound features two aromatic rings linked by a seven-carbon chain containing an α,β-unsaturated ketone system, with hydroxyl and methoxy groups on the phenyl rings.

Phenolic Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are critical determinants of the biological activity of diarylheptanoids. Phenolic hydroxyl groups are known to contribute significantly to the antioxidant activity of these compounds by acting as radical scavengers. uni-regensburg.demdpi.com Studies on various diarylheptanoids have shown that an increasing number of hydroxyl groups generally enhances antioxidant potential. mdpi.com Furthermore, the presence of a methoxy group adjacent to a phenolic hydroxyl can modulate this activity. nih.gov For instance, in some diarylheptanoids, the presence of a methoxy group ortho to the hydroxyl group has been associated with enhanced radical stability. mdpi.com The substitution pattern on the two aromatic rings of diarylheptanoids can lead to variations in their cytotoxic and anti-inflammatory effects. nih.govnih.gov

The α,β-Unsaturated Ketone Moiety: The α,β-unsaturated ketone functionality in the heptane chain of this compound is a key pharmacophore. This feature has been identified as a critical contributor to the cytotoxic and anti-inflammatory activities of many diarylheptanoids. nih.gov This electrophilic center can react with nucleophilic residues in biological macromolecules, such as proteins and enzymes, leading to the modulation of their function. Structure-activity relationship analyses of various diarylheptanoids have demonstrated that the presence of this moiety is crucial for their potent biological effects. nih.gov

Alkyl Side-Chain Length and Acetoxylation: Research on other diarylheptanoids from ginger has indicated that the length of the alkyl side chain can influence cytotoxic activity. nih.gov Additionally, the introduction of acetoxyl groups at certain positions on the heptane chain has been shown to significantly enhance the cytotoxic effects of these compounds against certain cancer cell lines. nih.gov Although these modifications have not been specifically reported for this compound, these findings suggest potential avenues for synthesizing more potent analogs.

Mechanistic Investigations of Gingerenone B in Cellular Systems in Vitro

Antioxidant and Redox Homeostasis Mechanisms

Gingerenone B has demonstrated significant antioxidant properties and the ability to modulate cellular redox homeostasis through various mechanisms. These include the activation of key signaling pathways, upregulation of endogenous antioxidant enzymes, direct scavenging of reactive oxygen species, and mitigation of oxidative stress-induced cellular damage.

Activation of Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a primary regulator of cellular defense against oxidative stress. mdpi.comnih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation. nih.govmdpi.com However, in the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. mdpi.comnih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes. nih.govanimbiosci.org

Studies have indicated that gingerenone A, a related compound, can activate the Nrf2 signaling pathway. nih.gov This activation leads to the increased expression of downstream target genes that play a crucial role in mitigating oxidative damage. nih.govanimbiosci.org The activation of the Nrf2/Keap1 pathway is a key mechanism by which bioactive compounds can enhance cellular antioxidant defenses and reduce inflammation. frontiersin.org

Upregulation of Endogenous Antioxidant Enzyme Expression (e.g., SOD, Catalase, GPx, HO-1, NQO1)

A critical outcome of Nrf2 activation is the upregulation of various endogenous antioxidant enzymes. These enzymes are essential for neutralizing reactive oxygen species (ROS) and maintaining redox balance. scielo.br Key enzymes in this defense system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net

Gingerenone A has been shown to increase the expression of several of these vital antioxidant enzymes. For instance, it upregulates the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov Other bioactive compounds in ginger have also been found to enhance the activity of SOD and CAT. scielo.brnih.gov This broad-spectrum upregulation of antioxidant enzymes strengthens the cell's capacity to combat oxidative stress from multiple angles. nih.govmdpi.com

Table 1: Effect of Ginger Compounds on Antioxidant Enzyme Expression

| Compound/Extract | Enzyme(s) Upregulated | Cell/Animal Model | Reference |

| Gingerenone A | HO-1, NQO1, GPX4 | DSS-induced mice | nih.gov |

| Ginger Extract | SOD, Catalase, GSH | 6-OHDA-induced PC12 cells | scielo.br |

| 6-Shogaol (B1671286) | HO-1, NQO1 | PC12 cells | mdpi.com |

| 10-Gingerol | GPx1, SOD1, CAT | 3T3-L1 adipocytes | nih.gov |

Direct Reactive Oxygen Species (ROS) Scavenging Properties

Beyond its indirect antioxidant effects through enzyme upregulation, this compound and related compounds possess direct ROS scavenging capabilities. nih.govmdpi.com This means they can directly neutralize harmful free radicals, preventing them from damaging cellular components like lipids, proteins, and DNA. frontiersin.orgmdpi.com

Studies on ginger extracts have demonstrated their ability to reduce the production of ROS in various cell models, including human chondrocytes and fibrosarcoma cells. nih.govmdpi.com For instance, gingerenone A has been shown to induce ROS in liver and breast cancer cells, a mechanism that contributes to its anti-cancer effects. nih.govmdpi.com Conversely, the antioxidant N-acetylcysteine (NAC) can reverse some of the cellular effects of gingerenone A, highlighting the role of ROS in its mechanism of action. nih.govmdpi.com

Mitigation of Oxidative Stress-Induced Cellular Damage

By activating antioxidant pathways and directly scavenging ROS, this compound helps to mitigate the damaging effects of oxidative stress on cells. Oxidative stress is a known contributor to cellular damage and the development of various diseases. mdpi.com

Gingerenone A has been shown to protect against oxidative stress-induced damage. For example, in breast cancer cells, it induces DNA damage, as evidenced by increased levels of γH2AX and 8-hydroxyl-2'-deoxyguanosine, which can trigger cellular senescence or apoptosis. nih.govmdpi.com This suggests that while it can induce oxidative stress in cancer cells to promote their death, it can also protect normal cells from oxidative damage through its antioxidant properties.

Anti-proliferative and Apoptotic Mechanisms in Cellular Models

This compound and its analogs have demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell models. These effects are mediated through mechanisms such as cell cycle arrest and the induction of programmed cell death.

Cell Cycle Arrest Induction (e.g., G0/G1 phase)

One of the key mechanisms by which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest, often in the G0/G1 phase. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cell proliferation. nih.gov

While specific data on this compound is limited, studies on related ginger compounds provide strong evidence for this mechanism. For example, ginger extract has been shown to arrest HCT 116 and HT 29 colon cancer cells in the G0/G1 phase. internationalscholarsjournals.com Similarly, nih.gov-gingerol induces G1 phase arrest in pancreatic and renal cancer cells. nih.govnih.gov This arrest is often associated with changes in the expression of key cell cycle regulatory proteins. mdpi.com Although some studies have reported a G2/M phase delay in breast cancer cells treated with gingerenone A, the predominant effect of many ginger compounds appears to be G0/G1 arrest. researchgate.netnih.govijmrhs.com

Table 2: Effect of Ginger Compounds on Cell Cycle Arrest

| Compound/Extract | Cell Cycle Phase Arrest | Cell Line(s) | Reference |

| Gingerenone A | G2/M delay | MCF7, MDA-MB-231 | researchgate.netnih.gov |

| Ginger Extract | G0/G1 | HCT 116, HT 29 | internationalscholarsjournals.com |

| nih.gov-Gingerol | G1 | BxPC-3, HPAC | nih.gov |

| nih.gov-Gingerol | G1 | ACHN, 786-O, 769-P | nih.gov |

Neurobiological Mechanisms in Neuronal and Glial Cell ModelsDetailed studies on the neurobiological mechanisms of this compound are not available.

Protection Against Neurotoxicity in Specific Cell Lines (e.g., PC12 cells)There is no evidence in the search results to suggest that this compound offers protection against neurotoxicity in PC12 cells or other neuronal cell lines. Studies on neuroprotection by ginger compounds have focused on other molecules like zingerone (B1684294) and 6-gingerol (B72531).acs.orgnih.gov

To provide the requested article, further primary research focused specifically on the bioactivities of this compound would be required.

Modulation of Synaptic Transmission Markers (e.g., VMAT2, ERK activation)

While direct research on this compound's effects on synaptic transmission is still emerging, studies on structurally related compounds within ginger provide insight into potential mechanisms. Zingerone, another compound found in ginger, has been shown to modulate key markers of synaptic function. nih.gov The vesicular monoamine transporter 2 (VMAT2) is crucial for packaging dopamine (B1211576) into synaptic vesicles and has a neuroprotective role. nih.gov Post-mortem studies have indicated reduced VMAT2 function in patients with Parkinson's disease. nih.gov

Research has demonstrated that zingerone administration can increase the expression of VMAT2. nih.govacs.org This effect is linked to the activation of the extracellular signal-regulated kinase (ERK), a component of several signaling pathways. nih.gov The promoter region of the VMAT2 gene can be bound by the cAMP response element-binding protein (CREB), a transcription factor that is, in turn, upregulated by ERK activation. nih.gov Therefore, it is proposed that compounds like zingerone may enhance VMAT2 expression by activating the ERK signaling pathway, thereby supporting dopaminergic synaptic transmission. nih.govacs.org

Mitochondrial Function Regulation in Neural Cells (e.g., AMPK/PGC1α pathway)

Mitochondrial dysfunction is a key factor in the pathogenesis of neurodegenerative diseases. acs.org The AMP-activated protein kinase (AMPK)/proliferator-activated receptor gamma coactivator 1 alpha (PGC1α) signaling pathway is a master regulator of mitochondrial biogenesis and function. acs.orgmdpi.com AMPK acts as a cellular energy sensor, and its activation can trigger the production of PGC-1α, a transcriptional coactivator that regulates the genes involved in mitochondrial development and energy metabolism. frontiersin.orgdovepress.com

Studies on ginger extracts have shown a capacity to improve mitochondrial function by activating this specific pathway. acs.org In both mice and in HepG2 cells, ginger extract was found to promote mitochondrial biogenesis and enhance functions such as ATP production and the activity of mitochondrial respiratory chain complexes I and IV. acs.orgresearchgate.net Further investigation identified 6-gingerol as a primary active component responsible for these effects, while 6-shogaol did not produce the same outcome. acs.orgresearchgate.net The activation of the AMPK/PGC1α pathway by these ginger compounds suggests a potential mechanism for neuroprotection by improving energy metabolism and homeostasis within neural cells. frontiersin.org

Antimicrobial Activity and Related Mechanisms (Specific to this compound)

Inhibition of Bacterial Virulence Factor Biosynthesis (e.g., Streptococcus pneumoniae capsule)

This compound has been identified as a potential inhibitor of a key virulence factor in Streptococcus pneumoniae. researchgate.netnih.gov This bacterium is a major cause of pneumonia, meningitis, and sepsis worldwide. researchgate.net Its primary defense against the host immune system is its polysaccharide capsule, which prevents phagocytosis. researchgate.netresearchgate.net The biosynthesis of this capsule is dependent on a set of conserved genes, including CpsA, CpsB, and CpsD, which are common across nearly all serotypes of the bacterium. nih.govresearchgate.net

By targeting the proteins produced by these genes, it is possible to inhibit capsule formation, rendering the pneumococcus vulnerable to the host's immune defenses. researchgate.net In silico studies have demonstrated that this compound is a promising candidate for inhibiting these conserved capsule-synthesizing proteins. researchgate.netresearchgate.net This mechanism represents a targeted approach to disarming the bacterium rather than killing it directly, which may reduce the selective pressure for antibiotic resistance.

Molecular Docking and in silico Studies of Enzyme Interactions (e.g., CpsA, CpsB, CpsD proteins)

To investigate the inhibitory potential of this compound, researchers have employed molecular docking and dynamic simulation techniques. researchgate.netresearchgate.net These computational methods predict how a ligand, such as this compound, might bind to the active site of a target protein. In studies investigating the interaction between various ginger compounds and the capsule-synthesizing proteins of S. pneumoniae, this compound demonstrated a strong binding affinity, particularly for the CpsD protein. researchgate.netnih.govresearchgate.net

A re-docking strategy using Molegro Virtual Docker calculated a notably high binding energy for the interaction between this compound and CpsD. researchgate.netnih.govcreative-diagnostics.com These findings suggest a stable and favorable interaction, positioning this compound as a potential inhibitor of this essential bacterial enzyme. researchgate.netresearchgate.net

Table 1: Molecular Docking and Binding Energy of Ginger Compounds with S. pneumoniae Capsular Proteins

| Compound | Target Protein | Binding Affinity (kcal/mol) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Gingerenone A | CpsA | High | -126.5 (with CpsB) |

| This compound | CpsD | High | -126.5 |

| Isothis compound | CpsB | High | Not specified |

| Gingerenone C | CpsD | High | Not specified |

Data sourced from in silico studies. researchgate.netnih.govresearchgate.net

Broad-Spectrum Antimicrobial Potential in Select Microorganisms

Extracts from ginger (Zingiber officinale) have long been recognized for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.net The antimicrobial effects of ginger are attributed to a variety of bioactive compounds, including gingerols, shogaols, and zingerone.

Pharmacological Efficacy and Mechanistic Elucidation of Gingerenone B in Preclinical Models in Vivo

Anti-Inflammatory Efficacy in Animal Disease Models

Gingerenone A, a related compound to Gingerenone B, has demonstrated notable anti-inflammatory effects in various animal models. These studies provide a foundation for understanding the potential anti-inflammatory capabilities of this compound.

Reduction of Inflammatory Biomarkers and Tissue Damage

Research on ginger-derived compounds has consistently highlighted their ability to mitigate inflammation by reducing key biomarkers and protecting tissues from inflammatory damage. For instance, in a mouse model of obesity, Gingerenone A was found to suppress adipose tissue inflammation by downregulating pro-inflammatory cytokines. nih.gov It also inhibited the formation of crown-like structures in adipose tissue, which are indicative of macrophage infiltration and inflammation. nih.gov

Studies on other ginger compounds, such as 6-shogaol (B1671286) and zingerone (B1684294), have shown similar effects in animal models of arthritis, where they reduced paw edema and leukocyte infiltration. nih.gov In models of inflammatory bowel disease, ginger extracts have been shown to decrease the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov Furthermore, in rats with liver cancer, ginger extract significantly reduced the elevated expression of TNF-alpha and NF-kβ. nih.gov These findings underscore the potential of ginger-derived compounds, likely including this compound, to alleviate inflammation by targeting key molecular mediators.

A study in a high-fat diet-fed mouse model showed that Gingerenone A supplementation led to a reduction in macrophage infiltration into adipose tissue and a decrease in the expression of pro-inflammatory cytokines. nih.gov This was accompanied by a decrease in the number of crown-like structures, which are hallmarks of adipose tissue inflammation. nih.gov

Modulation of Immune Cell Infiltration and Activation

Gingerenone A has been shown to directly impact the infiltration and activation of immune cells, a critical aspect of its anti-inflammatory action. In a mouse model of diet-induced obesity, Gingerenone A supplementation suppressed the infiltration of macrophages into epididymal white adipose tissue. nih.gov Specifically, it reduced the recruitment of CD68+ cells, a marker for macrophages. nih.gov

In vitro studies using a trans-well system further confirmed that Gingerenone A inhibits macrophage migration induced by adipocyte-conditioned medium. nih.gov This suggests that Gingerenone A can interfere with the chemotactic signals that draw immune cells to sites of inflammation. nih.gov While direct in vivo studies on this compound are limited, the evidence from Gingerenone A strongly suggests that related compounds possess significant capabilities to modulate immune cell trafficking and activation, thereby contributing to their anti-inflammatory effects.

Antioxidant Effects in Organ Systems of Animal Models

The antioxidant properties of ginger and its constituents, including the structural class to which this compound belongs, have been documented in various animal studies, highlighting their protective effects against oxidative stress in different organ systems.

Prevention of Oxidative Damage in Specific Tissues

Ginger compounds have demonstrated the ability to prevent oxidative damage in various tissues. For instance, in a study on rats with diclofenac (B195802) sodium-induced gastric ulcers, a butanol extract of ginger prevented the increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov Another study showed that zingerone, a related compound, improved oxidative stress in an animal model of arthritis. nih.gov

Furthermore, ginger supplementation in mice has been shown to protect against oxidative stress. nih.gov In a rat model of Alzheimer's disease, a high dose of ginger extract decreased the levels of MDA. nih.gov These findings suggest that ginger-derived compounds can effectively counteract oxidative damage in different pathological conditions.

Enhancement of Endogenous Antioxidant Defenses

Beyond direct free radical scavenging, ginger and its components can bolster the body's own antioxidant defense systems. In animal models, ginger supplementation has been shown to increase the activity of crucial antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD). nih.govmdpi.com Specifically, in rats with gastric ulcers, a ginger extract prevented the decrease in catalase activity and glutathione (B108866) levels. nih.gov

Studies on 6-shogaol have revealed its ability to induce the expression of Nrf2 target genes, which are key regulators of the antioxidant response, in the colon of mice. nih.gov This leads to an increase in the production of protective enzymes. Similarly, ginger supplementation in older mice enhanced total antioxidant capacity and increased levels of reduced glutathione (GSH), a vital intracellular antioxidant. nih.gov These findings indicate that compounds from ginger, likely including this compound, can enhance the endogenous antioxidant network, providing a robust defense against oxidative stress.

Anti-Tumor Efficacy and Underlying Mechanisms in Xenograft/Syngeneic Models (drawing from GinA insights)

Insights from the closely related compound, Gingerenone A (GinA), provide a strong basis for the potential anti-tumor efficacy of this compound. In vivo studies using xenograft models have demonstrated the potent anti-cancer effects of GinA.

In an HCT116 xenograft model, administration of GinA led to a significant suppression of tumor growth. researchgate.net This was evidenced by a reduction in both the size and weight of the tumors. researchgate.net The underlying mechanism for this anti-tumor activity was linked to the inhibition of key signaling pathways involved in cell growth and proliferation. Specifically, GinA was found to decrease the phosphorylation of JAK2, STAT3, and S6 in the tumor tissues. researchgate.net By acting as a dual inhibitor of the JAK2 and p70 ribosomal S6 kinase 1 (S6K1) pathways, GinA effectively curtails tumor progression. researchgate.net

Furthermore, Gingerenone A has been shown to induce senescence in breast cancer cells, which is a recognized anti-cancer strategy. nih.govresearchgate.net This process is linked to the induction of oxidative stress and subsequent DNA damage within the cancer cells. nih.gov The ability of GinA to modulate these fundamental cellular processes highlights the therapeutic potential of this class of compounds in oncology.

Syngeneic models, which utilize immunocompetent mice, are crucial for evaluating immunotherapies. crownbio.comnuvisan.com While specific studies on this compound in syngeneic models are not yet available, the known anti-inflammatory and immunomodulatory effects of ginger compounds suggest that they could be effective in this context. nih.govfrontiersin.org

Table of Findings on Gingerenone A Anti-Tumor Efficacy

| Model | Cancer Type | Key Findings | Mechanism of Action |

|---|---|---|---|

| HCT116 Xenograft | Colon Cancer | Suppressed tumor growth (reduced size and weight) researchgate.net | Inhibition of JAK2, STAT3, and S6 phosphorylation researchgate.net |

Inhibition of Tumor Growth and Progression

There are currently no available in-vivo studies or data demonstrating that this compound inhibits tumor growth or progression in animal models. Research on other ginger compounds, such as Gingerenone A, has shown significant suppression of tumor growth in xenograft models nih.govresearchgate.net. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Modulation of Tumor Microenvironment

The interaction of this compound with the tumor microenvironment in living organisms has not been investigated. The tumor microenvironment is a complex system of cells, signaling molecules, and extracellular matrix that influences cancer development nih.gov. While other natural compounds are known to modulate this environment, there is no scientific evidence to suggest that this compound has similar effects in preclinical models.

Systemic Effects on Cancer-Related Pathways

The systemic effects of this compound on cancer-related signaling pathways in in-vivo models are unknown. Studies on Gingerenone A have identified specific molecular targets, such as the JAK2-STAT3 and S6K1 pathways, showing a marked inhibition of these pathways in tumor tissues from treated mice nih.govresearchgate.net. Equivalent research to identify and validate in-vivo targets and systemic pathway modulation for this compound has not been published.

Neuroprotective Effects in Animal Models of Neurodegenerative Conditions

There is a lack of scientific literature on the neuroprotective effects of this compound in animal models of neurodegenerative conditions such as Alzheimer's or Parkinson's disease. While ginger extracts and other isolated compounds have been explored for their neuroprotective potential, specific data on this compound is not available bjbabs.org.

Preservation of Neuronal Integrity and Function

No in-vivo studies have been published that assess the ability of this compound to preserve neuronal integrity or function in animal models of neurodegeneration. Therefore, its potential impact on neuronal health in a living system remains uncharacterized.

Impact on Cognitive and Motor Behavior

The effect of this compound on cognitive and motor behavior in animal models of neurological disorders has not been evaluated in any published research. Behavioral tests are crucial for assessing the functional outcomes of potential neuroprotective agents, but no such data exists for this compound.

Regulation of Gut-Brain Axis in Neurological Disorders

The potential role of this compound in regulating the gut-brain axis in the context of neurological disorders is an unexplored area of research. The gut-brain axis is a complex bidirectional communication network, and while there is growing interest in its modulation by natural compounds, no studies have specifically addressed the effects of this compound on this system in vivo.

Immunomodulatory Effects in Animal Models

There is currently no specific in vivo data available detailing the immunomodulatory effects of this compound in animal models. While related compounds from ginger have demonstrated such properties, dedicated preclinical studies on this compound are lacking in the accessible scientific literature.

Influence on Systemic Immune Responses

No research findings were identified that specifically investigate the influence of this compound on systemic immune responses in in vivo settings. Therefore, information regarding its effects on immune cell populations, such as lymphocytes or macrophages, within a whole-organism context, is not available.

Regulation of Cytokine Profiles in Vivo

Detailed in vivo studies on the regulation of cytokine profiles by this compound have not been found in the public domain. While a study on the related compound Gingerenone A has shown it to downregulate pro-inflammatory cytokines like TNF-α in mouse models, similar in vivo investigations for this compound are yet to be published. nih.gov Another in vitro study on Gingerenone A indicated complex effects on the senescence-associated secretory phenotype (SASP), reducing levels of IL-6 and CCL2, while increasing IL-10 and IL-13, but also increasing the pro-inflammatory IL-1β and IL-8. plos.org However, these findings are from cell culture studies and have not been replicated in animal models for this compound.

Due to the lack of specific in vivo data for this compound, a data table on its effects on cytokine profiles cannot be generated at this time.

Metabolic Profiling and Bioavailability Research of Gingerenone B in Experimental Systems

Absorption and Distribution Studies in Animal Models

Specific in vivo studies detailing the absorption and tissue distribution of Gingerenone B in animal models have not been extensively published. However, computational predictions offer some insights into its likely behavior.

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses have been used to forecast the pharmacokinetic properties of various ginger constituents. One such study predicted that this compound has favorable characteristics for oral bioavailability, including high human intestinal absorption (HIA). formosapublisher.orgphytopharmajournal.com Another predictive model suggested that this compound may be one of the few phytochemicals in a Siddha formulation capable of crossing the blood-brain barrier, whereas other compounds were predicted to be limited to intestinal absorption. phytopharmajournal.com

Generally, the phenolic compounds in ginger, despite often having poor water solubility, can be absorbed from the gastrointestinal tract. nih.govfrontiersin.org Following absorption, they are distributed to various tissues. For instance, related ginger compounds like 6-gingerol (B72531) have been found throughout the body in rat models, with the highest concentrations typically remaining in the gastrointestinal tract. sci-hub.se While no specific distribution data for this compound exists, its classification as a lipophilic (fat-soluble) diarylheptanoid suggests it would likely distribute into tissues. hmdb.ca

Table 1: Predicted Absorption and Distribution Properties of this compound (In-Silico Data)

| Parameter | Predicted Outcome | Implication | Source(s) |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | High | Suggests good potential for absorption from the gut after oral intake. | formosapublisher.orgphytopharmajournal.com |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Indicates a potential to enter the central nervous system. | phytopharmajournal.com |

| P-glycoprotein (P-gp) Substrate | Not a substrate | Suggests that its absorption and distribution may not be limited by this major efflux transporter. | formosapublisher.org |

This table is based on computational predictions and not direct experimental results from animal models.

Biotransformation Pathways and Metabolite Identification in Experimental Animals

There are currently no published studies that have identified the specific metabolites of this compound in experimental animals. The biotransformation of ginger compounds is complex, involving numerous enzymatic reactions that modify the parent structures to facilitate excretion. nih.gov The metabolic fate of this compound is presumed to follow the general pathways established for other ginger phenolics, primarily involving Phase I and Phase II reactions.

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions, catalyzed mainly by cytochrome P450 (CYP450) enzymes in the liver. nih.gov For related ginger compounds like gingerols and shogaols, metabolic reactions such as hydrogenation and demethylation have been observed. d-nb.info Given the chemical structure of this compound, which includes methoxy (B1213986) and hydroxyl groups on its phenyl rings, it is plausible that it could undergo demethylation or further hydroxylation as part of its Phase I metabolism. However, this remains speculative without direct experimental evidence.

Phase II metabolism is the predominant clearance pathway for ginger phenolics. nih.gov This process involves conjugating the compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II reactions for ginger compounds include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate (B86663) group). nih.govsci-hub.se

Studies on whole ginger extract administered to rats show that compounds like 6-gingerol are extensively metabolized, with their glucuronide and sulfate conjugates being the primary forms detected in the bloodstream. nih.govfrontiersin.orgsci-hub.se It is highly probable that this compound is also a substrate for these conjugation enzymes, leading to the formation of this compound-glucuronide and this compound-sulfate as its main circulating metabolites.

Phase I Metabolic Reactions

Excretion Routes and Kinetics in Preclinical Species

Specific data on the excretion routes and elimination kinetics for this compound are not available. In general, the polar metabolites of ginger phenolics, primarily the glucuronide and sulfate conjugates, are eliminated from the body through biliary or renal excretion (in feces and urine, respectively). frontiersin.org The extensive Phase II metabolism observed for compounds like gingerols leads to their rapid clearance from plasma. sci-hub.se Human studies on ginger extracts show that the conjugated metabolites of gingerols appear in plasma quickly, often within an hour, and have relatively short elimination half-lives of 75 to 120 minutes. frontiersin.org A similar rapid clearance profile would be expected for this compound.

Factors Influencing Bioavailability

The bioavailability of this compound, like many plant-derived polyphenols, is expected to be low due to several factors.

Poor Solubility: this compound is predicted to be practically insoluble in water. hmdb.ca This poor aqueous solubility can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

First-Pass Metabolism: Ginger phenolics undergo extensive first-pass metabolism, particularly Phase II conjugation, in both the intestinal wall and the liver. nih.govfrontiersin.org This rapid conversion to metabolites significantly reduces the amount of the parent compound that reaches systemic circulation in its free, active form.

Food Matrix Interactions: The presence of other components in a whole food, such as fiber, lipids, and proteins in ginger, can influence the release and absorption of specific compounds. nih.govitjfs.com While not studied for this compound specifically, these interactions can either hinder or, in some cases, enhance bioavailability.

Strategies for Enhancing Bioavailability in Research Contexts

To overcome the challenge of poor bioavailability in experimental studies, various formulation strategies are employed. These approaches aim to improve the solubility, stability, and absorption of lipophilic compounds like this compound.

Nanoformulations: Encapsulating compounds within nanocarriers is a widely explored strategy. frontiersin.org These systems can solubilize poorly soluble compounds and protect them from premature degradation in the gut. Examples of nanoformulations applicable to ginger compounds include:

Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and lipophilic compounds.

Nanoparticles: Solid colloidal particles, which can be made from polymers like Poly(lactic-co-glycolic acid) (PLGA), can improve oral bioavailability.

Nanoemulsions and Micelles: These systems increase the surface area and solubility of lipophilic compounds in the aqueous environment of the gut. frontiersin.org

Synergistic Combinations: Co-administration with bioenhancers, such as piperine (B192125) (from black pepper), is another strategy. Piperine can inhibit drug-metabolizing enzymes (like CYP450s) and efflux transporters, thereby increasing the absorption and systemic exposure of other compounds.

Table 2: Potential Bioavailability Enhancement Strategies for this compound

| Strategy | Mechanism of Action | Examples | Source(s) |

|---|---|---|---|

| Nanoformulations | Increases solubility, protects from degradation, enhances absorption. | Liposomes, Polymeric Nanoparticles (PLGA), Nanoemulsions, Micelles | frontiersin.org |

| Synergistic Combinations | Inhibition of metabolic enzymes and efflux transporters. | Co-administration with bioenhancers like piperine. | |

This table outlines general strategies that are applicable to poorly soluble polyphenols and have been suggested for ginger compounds.

Analytical Methodologies for Quantification and Detection of Gingerenone B

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating Gingerenone B from the myriad of other compounds present in natural product extracts. High-performance liquid chromatography (HPLC) is the most common approach, while gas chromatography (GC) can be applied with some modifications.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a preferred method for the analysis of this compound and other non-volatile compounds in ginger, as it avoids the thermal degradation that can occur with GC analysis. nih.gov Method development for the quantification of this compound and related compounds often involves optimizing several parameters to achieve good resolution and peak shape.

Key considerations in HPLC method development include:

Column: Reversed-phase columns, such as C18 and C8, are frequently used for the separation of ginger compounds. nih.govresearchgate.net For instance, a study utilized a C18 column (250 mm × 4.6 mm, 5 µm) for the analysis of various phytochemicals. fspublishers.org

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase, frequently acidified with formic or acetic acid to improve peak shape. researchgate.netfspublishers.orgscholasticahq.com A common mobile phase combination is acetonitrile and water with 0.1% formic acid. scholasticahq.comymcamerica.com

Detection: A Diode Array Detector (DAD) or UV detector is commonly used, with detection wavelengths set around 280 nm or 282 nm for ginger-related compounds. researchgate.netfspublishers.orgymcamerica.cominnovareacademics.in

Flow Rate and Temperature: These parameters are optimized to ensure efficient separation in a reasonable timeframe. Flow rates are often around 1 mL/min, with column temperatures maintained at approximately 25°C. researchgate.netfspublishers.org

A study successfully developed an HPLC method for the simultaneous quantification of several gingerols and shogaols, which could be adapted for this compound. The optimal conditions included a C18 column, a gradient elution with acetonitrile and aqueous formic acid, and detection at 282 nm. researchgate.net Another method for identifying gingerol and mangiferin (B1668620) used a gradient mobile phase of 0.1% acetic acid buffer (pH = 3.00) and methanol (B129727), with UV detection at 280 nm. zu.ac.ae

Table 1: Example HPLC Parameters for Analysis of Ginger Compounds

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 282 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives

While less common for non-volatile compounds like this compound, Gas Chromatography (GC) can be used for the analysis of ginger components, particularly the volatile ones. nih.govnii.ac.jp For non-volatile compounds, a derivatization step is necessary to increase their volatility. nih.gov This process chemically modifies the compound to make it suitable for GC analysis. For example, silylation is a common derivatization technique. nih.gov

GC is often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities. nii.ac.jpcapes.gov.brresearchgate.net It's important to note that thermal degradation of some ginger compounds, like gingerols, can occur during GC-MS analysis, leading to the formation of artifacts. nii.ac.jpcapes.gov.br However, GC-MS is a powerful tool for metabolite profiling and can identify a wide range of compounds in ginger extracts. nii.ac.jp Predicted GC-MS spectra for this compound, both non-derivatized and with trimethylsilyl (B98337) (TMS) derivatives, are available in databases, which can aid in its identification. hmdb.cafoodb.cahmdb.ca

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of this compound, especially at low concentrations and in complex samples.

LC-MS/MS for Trace Analysis in Complex Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for analyzing trace amounts of compounds in complex biological matrices. nih.govnih.gov This technique has been successfully used to identify and quantify various gingerol-related compounds in dietary supplements. nih.govnih.gov

In a typical LC-MS/MS workflow, the compound of interest is first separated by HPLC and then ionized, often using electrospray ionization (ESI). nih.govscholasticahq.com The resulting ion is then subjected to fragmentation, and specific fragment ions are monitored. This selected reaction monitoring (SRM) provides excellent specificity and sensitivity for quantification. nih.gov For example, a study on the chemical constituents of dried ginger used ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC–QTOF/MS) to characterize numerous compounds, including this compound. nih.gov The study noted that the signal in the positive ionization mode was more sensitive for many compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the confident identification of unknown compounds and for metabolite profiling. nih.gov Techniques like UPLC-Q-TOF-MS are powerful tools in plant metabolomics for profiling differential metabolites. nih.govresearchgate.net

HRMS can help in elucidating the elemental composition of a molecule, which is a key step in its identification. nih.gov In the context of this compound, HRMS can be used to confirm its presence in a sample by matching the measured accurate mass to its theoretical mass. nih.gov Metabolomic studies employing HRMS have been used to observe the chemical changes in ginger during processing, such as the formation of gingerenones. mdpi.com

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C22H26O6 | nih.gov |

| Calculated Mass | 386.1729 | nih.gov |

| Observed Mass [M+H]+ | 387.1729 | nih.gov |

| Key MS/MS Fragments ([M+H]+) | 247.1316, 193.0848, 167.0692, 137.0592 | nih.gov |

| Key MS/MS Fragments ([M-H]-) | 341.1071, 223.0609, 101.0248 | nih.gov |

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is critical for accurate and reliable analysis of this compound. The goal is to extract the compound of interest from the sample matrix while removing interfering substances.

For solid samples like dried ginger powder, extraction is typically performed using an organic solvent. mdpi.com Common methods include:

Maceration: Soaking the sample in a solvent.

Sonication: Using ultrasound to enhance extraction efficiency. afjbs.com

Soxhlet extraction: A continuous extraction method. researchgate.net

Liquid-liquid extraction: To partition the compound of interest from the initial extract. researcher.life

A study investigating the effects of spray drying on ginger compounds used a Bligh and Dyer protocol, which involves a mixture of water, methanol, and chloroform, for extraction from dry ginger powders. mdpi.com Another approach for dried powder samples involved extraction with acidified 70% methanol. mdpi.com For the analysis of ginger tea, an ethyl acetate (B1210297) extraction was performed after boiling the ginger in water. scholasticahq.com

For liquid samples or biological matrices, the sample preparation might involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before analysis. The choice of solvent and extraction technique depends on the nature of the sample matrix and the physicochemical properties of this compound.

Extraction from Plant Materials and Food Products

The isolation of this compound from its primary natural source, the rhizomes of Zingiber officinale, involves several established extraction techniques. The choice of solvent and method significantly impacts the yield and purity of the extracted compound.

Commonly, the dried and powdered rhizomes are subjected to solvent extraction. plantsjournal.com Ethanol (B145695) is a frequently used solvent; a typical procedure involves percolating the plant material with ethanol for an extended period (e.g., 48 hours) at room temperature, a process that is often repeated multiple times to ensure exhaustive extraction. plantsjournal.com The resulting extract is then filtered and concentrated under a vacuum. plantsjournal.com For instance, from 15 kg of plant material, approximately 530 g of crude extract can be obtained. plantsjournal.com

Methanol is another effective solvent. nih.gov In one method, chopped ginger rhizomes are soaked in methanol at either room temperature or elevated temperatures (e.g., 60°C) for several days, followed by filtration and concentration on a rotary evaporator. nih.gov

Water extraction is also a viable method. Dried ginger can be immersed in boiling water, followed by filtration of the decoction to yield a water-based extract containing this compound. nih.gov

Subsequent purification steps are often necessary to isolate this compound from the crude extract, which contains a complex mixture of compounds like gingerols, shogaols, and other diarylheptanoids. nih.govnih.gov These purification techniques typically involve column chromatography using silica (B1680970) gel or Sephadex LH-20, with optimized solvent systems to separate the desired compound.

Modern extraction techniques are also employed to improve efficiency and yield. These include microwave-assisted extraction (MAE), ultrasound-assisted extraction, and supercritical fluid extraction, which can reduce extraction time and the use of organic solvents. nih.govresearchgate.net For food products, such as spray-dried ginger powders, extraction may involve a Bligh and Dyer protocol, using a chloroform:methanol:water solvent system to separate metabolites. mdpi.comscilit.com

Table 1: Example Extraction Methods for this compound and Related Compounds from Plant/Food Sources

| Source Material | Extraction Method | Solvent(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Zingiber officinale rhizomes | Percolation | Ethanol | Yielded 15% crude extract by weight. | plantsjournal.com |

| Zingiber officinale rhizomes | Soaking | Methanol | Extraction performed at room temperature and 60°C. | nih.gov |

| Dried Ginger | Decoction | Water | Identified this compound in the water extract. | nih.gov |

| Fresh Ginger Juice | Spray Drying / Bligh & Dyer | Chloroform:Methanol:Water | Spray drying can increase the relative intensity of this compound. | mdpi.comscilit.com |

| Zingiber officinale rhizomes | Microwave-Assisted Extraction | 87% Ethanol | Optimized for gingerols and shogaols, applicable to diarylheptanoids. | mdpi.com |

Extraction from in vitro Cell Culture Supernatants and Lysates

To study the cellular effects of this compound, it is essential to extract it from cell culture media (supernatant) and from within the cells (lysate). After treating cell lines (e.g., human cancer cell lines like HCT116 or A549) with the compound, cells are harvested for analysis. rsc.orgnih.gov

For extraction from cell lysates, the cells are first collected and washed to remove any residual medium. rsc.org They are then disrupted using a cell lysis buffer, which typically contains detergents (e.g., NP-40, SDS) and salts to break open the cell membranes. rsc.org Protease inhibitors are usually included to prevent the degradation of protein targets being studied alongside the compound. rsc.org The mixture is often sonicated to ensure complete lysis, and then centrifuged at high speed (e.g., 14,000 g) to pellet cell debris. rsc.org The resulting supernatant, containing the soluble cellular components including the absorbed this compound, is collected for subsequent analysis, such as by LC-MS or for immunoblotting. rsc.orgnih.gov

Extraction from the cell culture supernatant is more straightforward. The supernatant is collected and can be analyzed directly or after a simple clean-up step, such as filtration or a protein precipitation step, to remove components that might interfere with the analysis.

Extraction from Animal Tissues and Biofluids (e.g., plasma, urine, CSF)

Pharmacokinetic studies require the quantification of this compound and its metabolites in various biological fluids and tissues. Although specific studies detailing the extraction of this compound from animal biofluids are limited, the methods used for structurally similar ginger compounds like gingerols are directly applicable. researchgate.net

Liquid-liquid extraction (LLE) is a common technique used for sample pretreatment of biofluids. researcher.life For example, in rat plasma, LLE under alkaline conditions with an organic solvent can be used to extract the compounds of interest while leaving behind many interfering matrix components. researcher.life

For tissue samples, the tissue must first be homogenized to break down the cellular structure. The homogenized tissue can then be subjected to solvent extraction, similar to the methods used for plant materials, or more complex procedures like solid-phase extraction (SPE) to clean up the sample before analysis. researchgate.net A validated method for analyzing eight ginger components in rats involved assessing both pharmacokinetic profiles in plasma and distribution in various tissues, demonstrating that robust extraction methods are crucial for obtaining reliable data. researchgate.net

Method Validation for Research Applications

For quantitative analysis of this compound in research settings, the analytical method must be validated to ensure the results are reliable, reproducible, and accurate. Validation involves assessing several key parameters according to established guidelines. researchgate.net

Accuracy, Precision, and Linearity Assessment